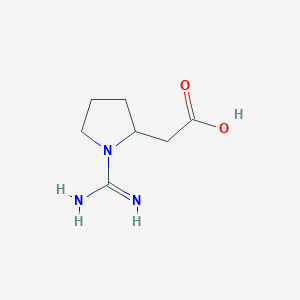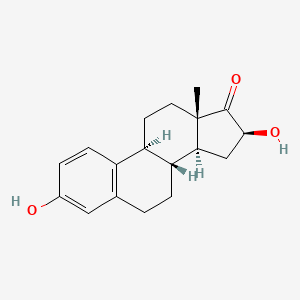
16beta-Hydroxyestrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16beta-hydroxyestrone is a 3-hydroxy steroid that is estrone substituted by a beta-hydroxy group at position 16. It has a role as an estrogen and a human xenobiotic metabolite. It is a 16beta-hydroxy steroid, a 3-hydroxy steroid, a 17-oxo steroid, a member of phenols and a secondary alpha-hydroxy ketone. It derives from an estrone. It derives from a hydride of an estrane.
16b-Hydroxyestrone belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 16b-hydroxyestrone is considered to be a steroid lipid molecule. 16b-Hydroxyestrone is considered to be a practically insoluble (in water) and relatively neutral molecule. 16b-Hydroxyestrone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 16b-hydroxyestrone is primarily located in the membrane (predicted from logP) and cytoplasm. 16b-Hydroxyestrone can be biosynthesized from estrane and estrone.
Aplicaciones Científicas De Investigación
Rheumatoid Arthritis and Systemic Lupus Erythematosus
Research has shown that in patients with rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), there is a significant shift towards mitogenic estrogens, including 16beta-hydroxyestrone, in relation to endogenous antiestrogens. This shift likely contributes to the maintenance of the proliferative state in these diseases (Weidler et al., 2004).
Endometrial Carcinogenesis
16beta-Hydroxyestrone has been studied in the context of endometrial carcinogenesis. It was observed that mice treated with 16beta-hydroxyestrone, among other estrogens, showed significant development of adenocarcinomas. This suggests that 16beta-hydroxyestrone may play a role in promoting and progressing endometrial carcinogenesis in mice initiated with N-ethyl-N'-nitro-N-nitrosoguanidine (Takahashi et al., 2004).
Synovial Tissue Hyperplasia
Studies have found that different hydroxylated estrogen metabolites, including 16beta-hydroxyestrone, can interfere with monocyte proliferation. This interaction might modulate the immune response and play a role in synovial tissue hyperplasia in rheumatoid arthritis patients (Capellino et al., 2008).
Cardiovascular Protection
In postmenopausal women, the ratio of urinary 2-hydroxyestrone to 16alpha-hydroxyestrone, which includes 16beta-hydroxyestrone, is a significant predictor of systolic blood pressure. This finding may reflect the effects of 2-hydroxyestradiol, a potent inhibitor of vascular smooth muscle cell proliferation (Masi et al., 2006).
Oxidative Metabolism
The oxidative metabolites of estrogens formed by various human cytochrome P450 isoforms have been systematically characterized, including the formation of 16beta-hydroxyestrone. This research provides insight into the complex metabolism and potential physiological roles of these estrogen metabolites (Lee et al., 2003).
Propiedades
Número CAS |
966-06-3 |
|---|---|
Nombre del producto |
16beta-Hydroxyestrone |
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16S)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,18+/m1/s1 |
Clave InChI |
WPOCIZJTELRQMF-LFRCEIEQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Descripción física |
Solid |
Sinónimos |
16 alpha-hydroxyestrone 16 beta-hydroxyestrone 16-alpha-hydroxyestrone 16-hydroxyestrone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



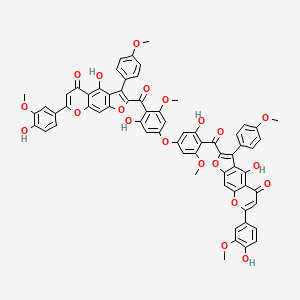
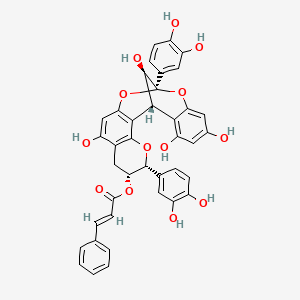
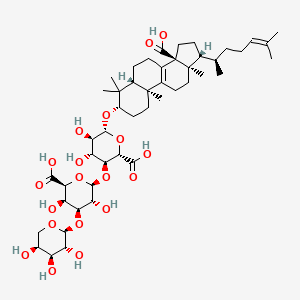
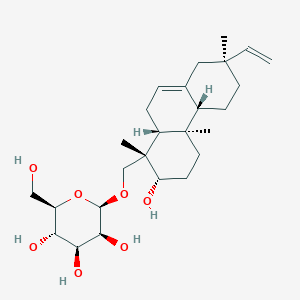
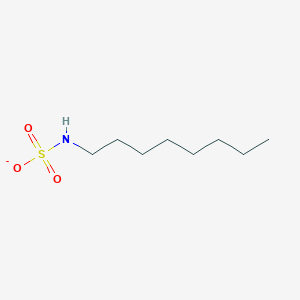
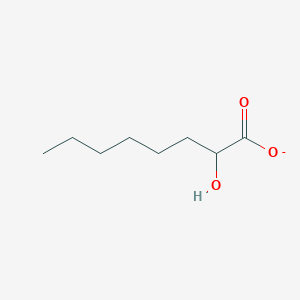
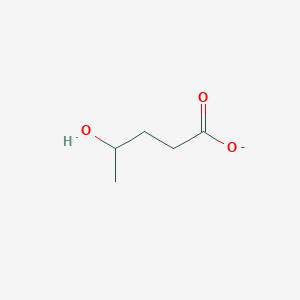
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)
![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)
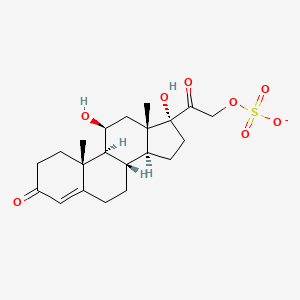
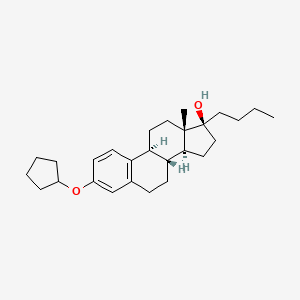
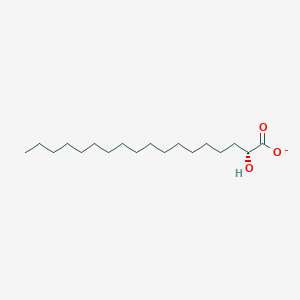
![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)
